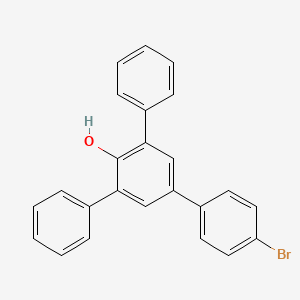
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted naphthalene ring fused with a dioxo group and an ester functional group
Preparation Methods
The synthesis of ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a Friedel-Crafts acylation reaction, where a chloro-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions, often using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification, where the naphthalene derivative reacts with ethyl acetoacetate under acidic or basic conditions to form the desired ester compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst or a strong base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate can be compared with similar compounds, such as:
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetate: This compound has a similar structure but lacks the additional oxobutanoate group, resulting in different reactivity and applications.
Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanoate:
The uniqueness of ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-3-oxobutanoate lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
4660-46-2 |
|---|---|
Molecular Formula |
C16H13ClO5 |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-oxobutanoate |
InChI |
InChI=1S/C16H13ClO5/c1-3-22-16(21)11(8(2)18)12-13(17)15(20)10-7-5-4-6-9(10)14(12)19/h4-7,11H,3H2,1-2H3 |
InChI Key |
ARILGAKPNRJOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


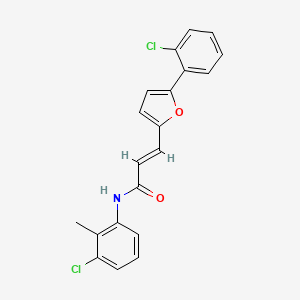


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
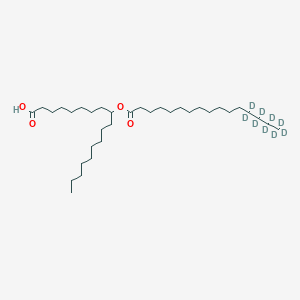
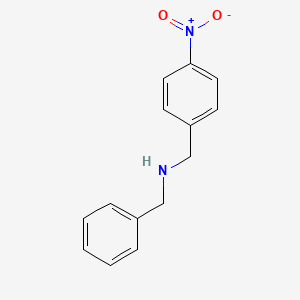

![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)

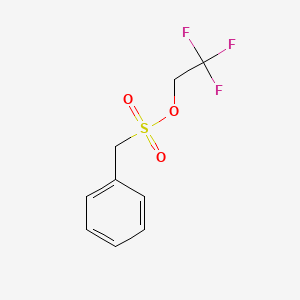

![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)

